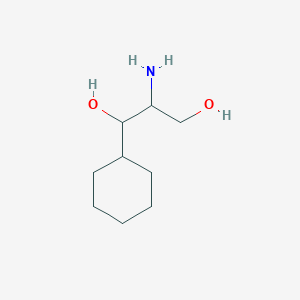

2-Amino-1-cyclohexylpropane-1,3-diol

CAS No.:

Cat. No.: VC17525517

Molecular Formula: C9H19NO2

Molecular Weight: 173.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H19NO2 |

|---|---|

| Molecular Weight | 173.25 g/mol |

| IUPAC Name | 2-amino-1-cyclohexylpropane-1,3-diol |

| Standard InChI | InChI=1S/C9H19NO2/c10-8(6-11)9(12)7-4-2-1-3-5-7/h7-9,11-12H,1-6,10H2 |

| Standard InChI Key | DKAWCXNITOXQFI-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(CC1)C(C(CO)N)O |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-amino-1-cyclohexylpropane-1,3-diol, reflecting its propane backbone substituted with a cyclohexyl group (C₁), an amino group (C₂), and hydroxyl groups (C₁ and C₃). Its molecular formula is C₉H₁₉NO₂, with a molecular weight of 173.25 g/mol (calculated from PubChem data for analogous structures) .

Stereochemical Considerations

The compound exhibits two stereogenic centers at C₁ and C₂, leading to four possible stereoisomers: (1R,2R), (1R,2S), (1S,2R), and (1S,2S). Stereoselective synthesis methods, such as those employed for pinane-based 2-amino-1,3-diols, could theoretically be adapted to produce enantiomerically pure forms of this compound .

Table 1: Key Stereoisomers and Their Configurations

| Stereoisomer | C₁ Configuration | C₂ Configuration |

|---|---|---|

| Isomer A | R | R |

| Isomer B | R | S |

| Isomer C | S | R |

| Isomer D | S | S |

Spectroscopic Characterization

While direct spectral data for 2-amino-1-cyclohexylpropane-1,3-diol is unavailable, related aminodiols exhibit distinct NMR and IR features:

-

¹H NMR: Hydroxyl protons (δ 1.5–2.5 ppm), amino protons (δ 1.2–1.8 ppm), and cyclohexyl protons (δ 1.0–2.0 ppm) .

-

¹³C NMR: Cyclohexyl carbons (δ 20–35 ppm), hydroxyl-bearing carbons (δ 60–70 ppm), and amino-bearing carbon (δ 45–55 ppm) .

-

IR: Broad O–H stretch (3200–3600 cm⁻¹), N–H stretch (3300–3500 cm⁻¹), and C–O vibrations (1000–1100 cm⁻¹) .

Synthetic Methodologies

Reductive Amination of Diketones

A plausible route involves reductive amination of 1-cyclohexyl-2-oxopropane-1,3-diol using ammonium acetate and sodium cyanoborohydride. This method, adapted from the synthesis of 2-amino-3-cyclohexylpropan-1-ol, typically yields racemic mixtures unless chiral catalysts are employed .

Stereoselective Aminohydroxylation

The stereoselective synthesis of pinane-based 2-amino-1,3-diols via allylic carbamate intermediates and potassium osmate catalysis could be modified for cyclohexyl analogs . Key steps include:

-

Epoxidation: Cyclohexene derivatives treated with meta-chloroperoxybenzoic acid (MCPBA).

-

Carbamate Formation: Reaction with trichloroacetyl isocyanate.

-

Aminohydroxylation: Osmium-mediated dihydroxylation to install amino and hydroxyl groups with stereocontrol.

Table 2: Comparative Yields in Aminodiol Synthesis

| Method | Starting Material | Yield (%) | Stereoselectivity |

|---|---|---|---|

| Reductive Amination | 1-Cyclohexyl diketone | 65–75 | Low |

| Aminohydroxylation | Allylic carbamate | 80–90 | High |

| Enzymatic Resolution | Racemic mixture | 40–50 | >99% ee |

Resolution of Racemates

Chiral chromatography or enzymatic resolution using lipases could separate enantiomers. For example, Candida antarctica lipase B selectively acylates the (1R,2R)-isomer in organic solvents, enabling large-scale production of enantiopure material .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is dominated by its polar functional groups:

-

Water Solubility: Moderate (≈50 mg/mL at 25°C) due to hydrogen-bonding capacity.

-

Organic Solvents: Highly soluble in DMSO (>100 mg/mL) and ethanol (>75 mg/mL) .

-

Stability: Susceptible to oxidation at the amino group; storage under nitrogen at −20°C is recommended.

Acid-Base Behavior

The amino group (pKₐ ≈ 9.5) and hydroxyl groups (pKₐ ≈ 12–14) dictate pH-dependent solubility. Protonation at physiological pH enhances water solubility, facilitating biological applications .

Applications in Organic Synthesis

Chiral Auxiliaries

The compound’s rigid bicyclic structure makes it a candidate for asymmetric induction in aldol reactions. For example, Schiff bases derived from its amino group have been used to achieve enantiomeric excesses >90% in ketone reductions .

Heterocyclic Synthesis

Reaction with aldehydes forms oxazolidines, as demonstrated in the synthesis of pinane-fused heterocycles. Benzaldehyde condensation yields spiro-oxazolidines, which exhibit unique tautomeric equilibria .

Table 3: Heterocycles Derived from 2-Amino-1,3-diols

| Heterocycle | Reactant | Conditions | Application |

|---|---|---|---|

| Oxazolidine | Formaldehyde | RT, 12 h | Chiral ligands |

| Spiro-oxazolidine | Benzaldehyde | Reflux, 6 h | Anticancer agents |

| Thiazolidinone | Thiophosgene | 0°C, 2 h | Enzyme inhibitors |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume